

Alkylammonium Halide Additives in Perovskite Solar Cells: A Comparative Guide to Enhancing Efficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	<i>sec-Butylammonium chloride</i>
Cat. No.:	B156818
	Get Quote

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), additive engineering has emerged as a crucial strategy to modulate perovskite film formation, passivate defects, and ultimately boost device performance. Among the various classes of additives, alkylammonium halides have garnered significant attention. This guide provides a comparative analysis of the effects of different alkylammonium halide additives on the efficiency of perovskite solar cells, supported by experimental data and detailed methodologies.

Performance Comparison of Alkylammonium Halide Additives

The introduction of alkylammonium halide additives into the perovskite precursor solution can significantly influence the resulting solar cell's key performance metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of PSCs with and without various additives, as reported in several studies.

Additive	Perovskite		PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
	e- Composit ion	ion					
Control (No Additive)	Cs0.05FA0 .79MA0.16 PbBr0.51I2 .49		19.0	1.13	21.8	78.2	[1]
Formamidinium Chloride (FACl)	Cs0.05FA0 .79MA0.16 PbBr0.51I2 .49		19.7	1.13	21.8	79	[1]
Control (No Additive)	CH3NH3PbI3-xClx		9.7	-	-	-	[2][3]
n-propylammonium iodide (C3H7NH3I)	CH3NH3PbI3-xClx		11.3	-	-	-	[2]
n-butylammonium iodide (C4H9NH3I)	CH3NH3PbI3-xClx		10.2	-	-	-	[2]
Control (No Additive)	FAPbI3		-	-	-	-	[4][5]
n-propylammonium chloride (PACl)	FAPbI3		>22.2	-	-	-	[4][5]

Methylammonium chloride (MACl)	FAPbI3	-	-	-	-	[4][5]
Control (No Additive)	Cs0.1(CH3NH3)0.9PbI3	12.64	-	-	-	[6]
iso-butylammonium iodide (IBA)	Cs0.1(CH3NH3)0.9PbI3	15.49	-	-	-	[6]
Control (No Additive)	FAxMA1-xPb(IyBr1-y)3	16.85	-	-	-	[7]
BaCl2	FAxMA1-xPb(IyBr1-y)3	21.06	1.137	24.43	75.82	[7]

Note: "-" indicates data not specified in the source.

The data clearly demonstrates that the inclusion of alkylammonium halide additives generally leads to a significant enhancement in PCE. For instance, the addition of n-propylammonium chloride (PACl) to a FAPbI3 perovskite resulted in a PCE of over 22.2%.^{[4][5]} Similarly, the use of iso-butylammonium iodide (IBA) as a surface passivator on Cs0.1(CH3NH3)0.9PbI3 films increased the PCE from 12.64% to 15.49%.^[6] The improvements are often attributed to enhanced film morphology, reduced defect densities, and better charge carrier dynamics.

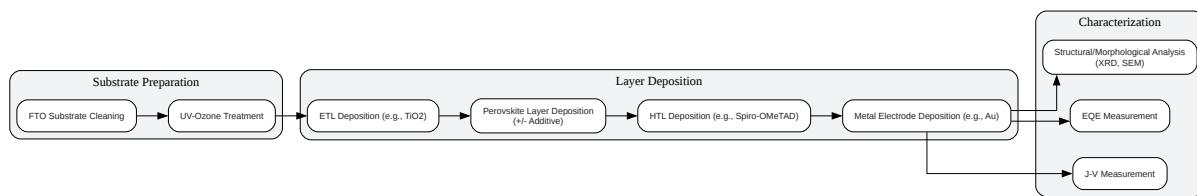
Experimental Methodologies

The fabrication and characterization of perovskite solar cells involve a series of well-defined steps. Below are typical experimental protocols for the preparation of perovskite solar cells with and without additives.

Device Fabrication

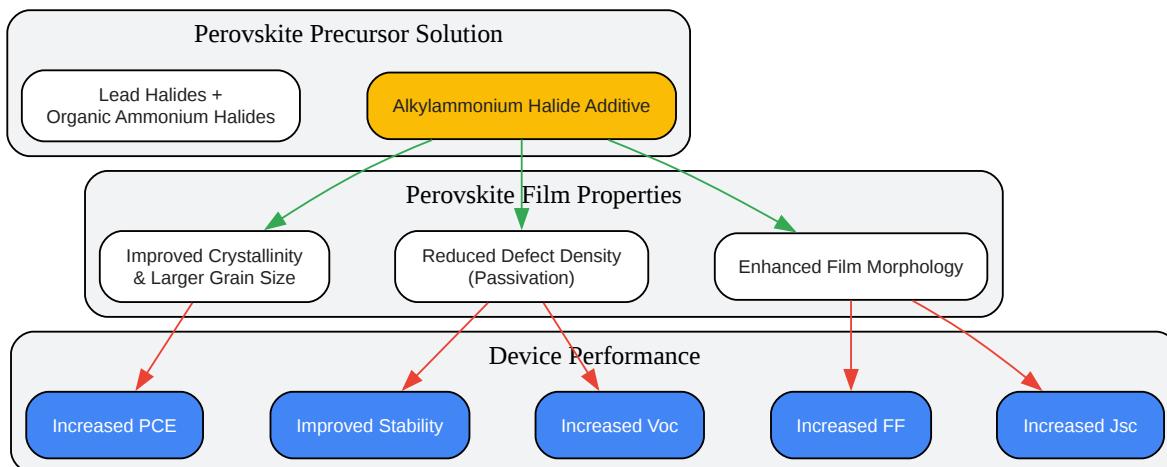
A common architecture for perovskite solar cells is the n-i-p structure, which consists of an electron transport layer (ETL), the perovskite absorber layer, a hole transport layer (HTL), and metal contacts.

- **Substrate Preparation:** Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. The substrates are then treated with UV-ozone to ensure a hydrophilic surface.
- **Electron Transport Layer (ETL) Deposition:** A compact layer of TiO₂ is often deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetone) in 1-butanol) followed by annealing at high temperatures (e.g., 550 °C). [8] Subsequently, a mesoporous TiO₂ layer can be deposited by spin-coating a TiO₂ paste and annealing again.[8]
- **Perovskite Layer Formation:** The perovskite precursor solution, containing a mixture of lead halides (e.g., PbI₂, PbBr₂) and organic ammonium halides (e.g., FAI, MABr, CsI), is spin-coated onto the ETL. For devices with additives, the specific alkylammonium halide (e.g., FACl, PACl) is added to this precursor solution.[1] The spin-coating process is typically followed by an anti-solvent dripping step (e.g., using chlorobenzene) to induce rapid crystallization and form a uniform film. The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the perovskite formation.
- **Hole Transport Layer (HTL) Deposition:** A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer. Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are commonly included in the HTL solution to improve conductivity and device performance.[8]
- **Metal Electrode Deposition:** Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation to complete the device.


Characterization

The performance of the fabricated solar cells is evaluated using several characterization techniques:

- Current Density-Voltage (J-V) Measurements: This is the primary method to determine the key performance parameters (PCE, Voc, Jsc, FF) of the solar cell. The measurements are typically performed under simulated sunlight (AM 1.5G, 100 mW/cm²).
- External Quantum Efficiency (EQE): EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the light harvesting and charge collection efficiency of the device.
- X-ray Diffraction (XRD): XRD is used to analyze the crystal structure and phase purity of the perovskite film.
- Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and cross-section of the perovskite film, revealing information about grain size and uniformity.


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for perovskite solar cell fabrication and a conceptual representation of how additives influence the perovskite film properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for perovskite solar cell fabrication and characterization.

[Click to download full resolution via product page](#)

Caption: Influence of alkylammonium halide additives on perovskite film properties and device performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Propylammonium Chloride Additive for Efficient and Stable FAPbI₃ Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. Fabrication and Characterization of Ethylammonium- and Rubidium-Added Perovskite Solar Cells | MDPI [mdpi.com]
- To cite this document: BenchChem. [Alkylammonium Halide Additives in Perovskite Solar Cells: A Comparative Guide to Enhancing Efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156818#effect-of-sec-butylammonium-chloride-on-perovskite-solar-cell-efficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com